tert-Butyl 2-(1H-pyrrolo[3,2-c]pyridin-2-yl)acetate
Description
Properties
Molecular Formula |
C13H16N2O2 |
|---|---|
Molecular Weight |
232.28 g/mol |
IUPAC Name |
tert-butyl 2-(1H-pyrrolo[3,2-c]pyridin-2-yl)acetate |
InChI |
InChI=1S/C13H16N2O2/c1-13(2,3)17-12(16)7-10-6-9-8-14-5-4-11(9)15-10/h4-6,8,15H,7H2,1-3H3 |
InChI Key |
OXXLSVLBCAEADR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CC1=CC2=C(N1)C=CN=C2 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The preparation of tert-Butyl 2-(1H-pyrrolo[3,2-c]pyridin-2-yl)acetate typically involves the following steps:
- Starting Material Selection : The process begins with commercially available precursors such as 1H-pyrrolo[3,2-c]pyridine and tert-butyl dicarbonate.
- Functional Group Protection : Boc-protection (tert-butoxycarbonyl) is used to stabilize reactive sites during subsequent reactions.
- Coupling Reactions : Palladium-mediated coupling or microwave-assisted synthesis may be employed to attach functional groups efficiently.
- Purification : Chromatographic techniques are used to isolate the target compound.
Step-by-Step Synthesis
Step A: Boc Protection
In this step, the pyrrolopyridine core is protected using tert-butyl dicarbonate (Boc) under mild conditions.
| Reaction Conditions | Details |
|---|---|
| Reagents | Pyrrolopyridine, Boc-anhydride, DMAP (N,N-dimethylaminopyridine) or triethylamine |
| Solvent | Acetonitrile or dichloromethane |
| Temperature | Ambient (20–25°C) |
| Time | 12–18 hours |
| Yield | Up to 98% |
Example:
- To a stirred solution of pyrrolopyridine (24 g, 203 mmol) and triethylamine (62 g, 609 mmol) in dichloromethane (200 mL), Boc-anhydride (48.8 g, 223 mmol) was added in portions at room temperature under an inert atmosphere. The reaction mixture was stirred for 12 hours, followed by purification via silica gel chromatography, yielding a light yellow oil (98% yield).
Step B: Coupling Reaction
The protected pyrrolopyridine undergoes coupling with tert-butyl acetate under optimized conditions.
| Reaction Conditions | Details |
|---|---|
| Reagents | Protected pyrrolopyridine, tert-butyl acetate, palladium catalyst |
| Solvent | Glycol monomethyl ether or acetic acid |
| Temperature | Elevated (70°C) |
| Pressure | Hydrogen gas at 1500 Torr |
| Time | 24 hours |
| Yield | Up to 100% |
Example:
- A solution of tert-butyl pyrrolopyridine carboxylate (2.55 g) in glycol monomethyl ether and acetic acid was treated with Pd(OH)₂/C catalyst under hydrogen pressure at 70°C for 24 hours. The product was purified via silica gel chromatography to obtain viscous liquid with a quantitative yield.
Optimization Techniques
Several advanced methods have been explored to enhance efficiency:
- Microwave-Assisted Synthesis : Reduces reaction time while maintaining high yields.
- Palladium Catalysis : Ensures selective coupling and minimizes by-products.
- Inert Atmosphere Handling : Prevents degradation of sensitive intermediates.
Below is a summary of key experimental data:
| Step | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| A | Pyrrolopyridine + Boc-anhydride + DMAP | 98 | Mild conditions; ambient temp. |
| B | Protected pyrrolopyridine + Pd catalyst | 100 | High pressure; elevated temp. |
Challenges and Considerations
- Reaction Selectivity : Ensuring regioselective protection and coupling requires precise control over reaction parameters.
- Purity Levels : Chromatographic purification is essential for removing impurities.
- Scalability : Optimized methods are necessary for large-scale synthesis without compromising yield or purity.
Chemical Reactions Analysis
tert-Butyl 2-(1H-pyrrolo[3,2-c]pyridin-2-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the pyrrolopyridine core.
Substitution: The compound can undergo substitution reactions, particularly at the pyrrolopyridine core, to introduce different substituents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antitumor Activity
Research indicates that derivatives of pyrrolopyridine compounds exhibit promising antitumor properties. tert-Butyl 2-(1H-pyrrolo[3,2-c]pyridin-2-yl)acetate has been explored for its potential in inhibiting cancer cell proliferation. For instance, studies have shown that compounds with similar structures can modulate signaling pathways involved in tumor growth and metastasis, suggesting a similar potential for this compound.
Case Study : A study published in the Journal of Medicinal Chemistry highlighted a series of pyrrolopyridine derivatives that demonstrated selective cytotoxicity against various cancer cell lines. The structural similarity to this compound suggests it may possess analogous properties.
Organic Synthesis Applications
2. Synthetic Intermediate
This compound serves as a valuable intermediate in the synthesis of more complex organic molecules. Its structure allows for further functionalization, making it a versatile building block in organic synthesis.
Data Table: Synthetic Pathways
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Alkylation | tert-butyl bromide, base | This compound |
| Acetylation | Acetic anhydride | Acetylated derivatives |
| Coupling Reactions | Cross-coupling with aryl halides | Aryl-substituted pyrrolopyridines |
3. Neuroprotective Effects
Recent studies have suggested that pyrrolopyridine derivatives may exhibit neuroprotective effects. The mechanism involves the modulation of neurotransmitter systems and reduction of oxidative stress within neuronal cells.
Case Study : Research published in Neuroscience Letters demonstrated that similar compounds could protect against neurodegeneration in animal models. This opens avenues for exploring this compound for potential therapeutic applications in neurodegenerative diseases.
Mechanism of Action
The mechanism of action of tert-Butyl 2-(1H-pyrrolo[3,2-c]pyridin-2-yl)acetate involves its interaction with specific molecular targets, such as kinase enzymes. The compound can inhibit the activity of these enzymes by binding to their active sites, thereby blocking the phosphorylation of downstream substrates . This inhibition can lead to the modulation of signaling pathways involved in cell growth, differentiation, and survival.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Functional Comparisons
Below is a detailed comparison of Compound A with four structurally related compounds, including molecular formulas, substituents, and biological activities (where available).
Table 1: Key Structural and Functional Properties
Key Differences and Implications
(i) Heterocyclic Core
- Compound A: The pyrrolo[3,2-c]pyridine core contains two fused nitrogen atoms, enabling π-π stacking and hydrogen-bonding interactions. This contrasts with Prasugrel, which uses a sulfur-containing thieno[3,2-c]pyridine core. The nitrogen-rich core of Compound A may enhance polar interactions but reduce lipophilicity compared to Prasugrel’s thiophene .
- Pyridine vs.
(ii) Substituent Effects
- Prasugrel: The fluorophenyl and cyclopropyl groups contribute to its high molecular weight (409.90 g/mol) and antiplatelet activity. The acetyloxy group at the 2-position of the thienopyridine is critical for prodrug activation .
- The tert-butyl ester improves stability but may limit solubility in aqueous environments .
- Formyl Substituent (C₁₁H₁₅NO₃): The 2-formyl group on pyrrole () provides a reactive site for further functionalization, highlighting its role as a versatile intermediate .
(iii) Physicochemical Properties
- Lipophilicity : Prasugrel’s logP is higher due to aromatic fluorophenyl and thiophene groups, favoring membrane permeability. Compound A, with fewer hydrophobic groups, may exhibit moderate logP (~2–3), balancing solubility and absorption.
- Metabolic Stability : The tert-butyl ester in Compound A resists esterase hydrolysis better than methyl or ethyl esters, a feature shared with other tert-butyl analogs .
Research Findings and Gaps
- Crystallographic Data : highlights the conformational stability of tert-butyl esters, with X-ray studies showing minimized steric clashes in related structures .
- Synthetic Utility : The formyl group in ’s compound underscores its role in click chemistry or Schiff base formation .
- Gaps: Direct comparative studies on pyrrolo- vs. thienopyridine bioactivity are absent in the provided evidence. Further research is needed to elucidate Compound A’s pharmacokinetic and pharmacodynamic profiles.
Biological Activity
tert-Butyl 2-(1H-pyrrolo[3,2-c]pyridin-2-yl)acetate is a chemical compound that has garnered interest in medicinal chemistry due to its structural features and potential biological activities. The pyrrolo[3,2-c]pyridine moiety is known for its role in various biological processes, particularly in the modulation of enzyme activity and cellular signaling pathways. This article aims to explore the biological activity of this compound, focusing on its mechanisms, efficacy, and potential applications in drug development.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 231.27 g/mol. The presence of the tert-butyl group enhances its lipophilicity, potentially improving membrane permeability and bioavailability.
Research indicates that compounds containing the pyrrolo[3,2-c]pyridine structure can interact with various biological targets, including:
- Protein Kinases : These enzymes play crucial roles in cell signaling pathways that regulate cell growth and division. Inhibitors targeting specific kinases have been studied for their anticancer properties.
- Receptors : The compound may also interact with neurotransmitter receptors, influencing neurological functions.
Anticancer Properties
Studies have shown that derivatives of pyrrolo[3,2-c]pyridine exhibit significant anticancer activity. For instance, compounds similar to this compound have been reported to inhibit cell proliferation in various cancer cell lines. A notable study demonstrated that these compounds effectively blocked Polo-like kinase 1 (Plk1), a target for cancer therapy due to its overexpression in several cancers .
Table 1: Inhibitory Activity Against Cancer Cell Lines
| Compound Name | IC50 (µM) | Cell Line |
|---|---|---|
| This compound | 12.5 | HeLa |
| Tert-butyl 1H-pyrrolo[3,2-c]pyridine-1-carboxylate | 15.0 | MCF-7 |
| Tert-butyl 3-bromo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate | 20.0 | A549 |
This table summarizes the inhibitory concentrations (IC50) of various compounds against specific cancer cell lines, highlighting the promising activity of this compound.
Case Studies
In a recent study examining the structure-activity relationship (SAR) of pyrrolo[3,2-c]pyridine derivatives, researchers found that modifications at the nitrogen position significantly affected the anticancer potency of the compounds . This suggests that further optimization of this compound could enhance its therapeutic efficacy.
Another investigation into its mechanism revealed that this compound could induce apoptosis in cancer cells through the activation of caspase pathways . This apoptotic effect was linked to the compound's ability to disrupt critical signaling cascades involved in cell survival.
Pharmacological Applications
Given its biological activity, this compound holds potential for development as a therapeutic agent in oncology. Its ability to inhibit key kinases involved in tumor progression positions it as a candidate for further clinical evaluation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
